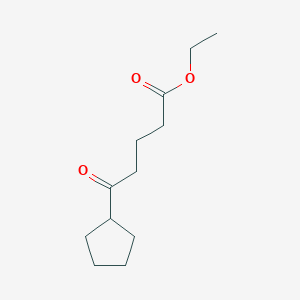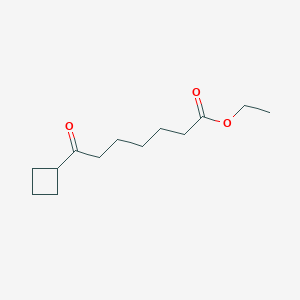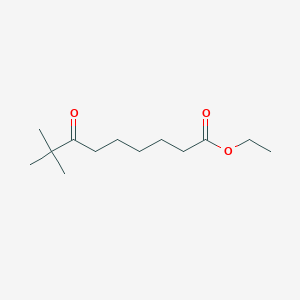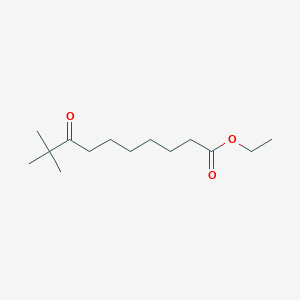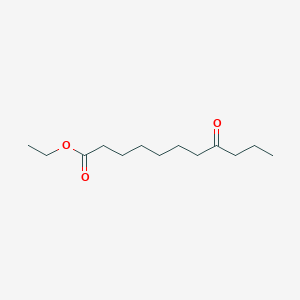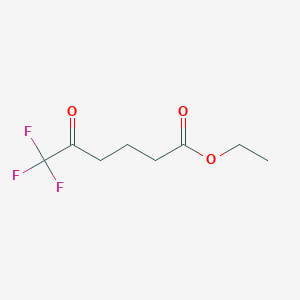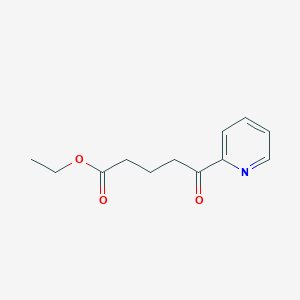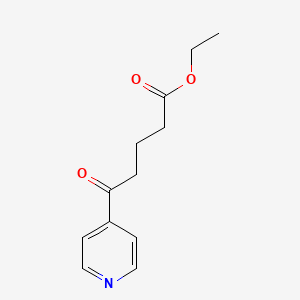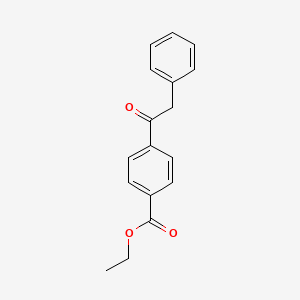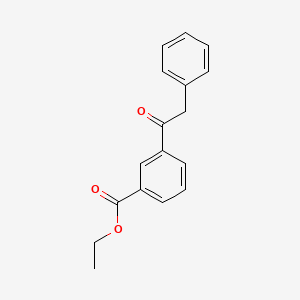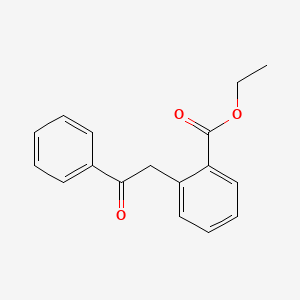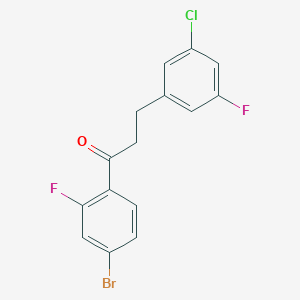
4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Copolymerization Studies
4'-Bromo-3-(3-chloro-5-fluorophenyl)-2'-fluoropropiophenone has been studied for its role in the synthesis and copolymerization of various novel trisubstituted ethylenes. These include ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which have applications in creating new polymeric materials. The copolymers were synthesized through radical initiation and analyzed using techniques like NMR, GPC, DSC, and TGA, highlighting their structural and thermal properties (Hussain et al., 2019).
Antimicrobial Screening
The compound has been involved in the synthesis of various derivatives, such as fluorinated chromones and chlorochromones, which were then screened for antimicrobial activities. This demonstrates its potential in contributing to the development of new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and studied for various biological activities. For example, thiophene derivatives synthesized through Suzuki cross-coupling reactions showed potential haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines. These synthesized structures were characterized using spectral data, contributing to the field of organic synthesis and fluorine chemistry (Jagadhani, Kundlikar, & Karale, 2015).
Biocatalysis Research
There's research involving the use of this compound in biocatalytic processes. For instance, its reduction by Saccharomyces cerevisiae as a whole cell biocatalyst was optimized, demonstrating its applicability in biotransformations (이해룡, 정민, 유익근, & 홍순호, 2011).
Chemical Structure Analysis
The compound has been central to studies focusing on the structural analysis of various derivatives. This includes the use of spectroscopic techniques and density functional theory to understand molecular geometries and chemical reactivities, contributing to the field of computational chemistry and molecular modeling (Satheeshkumar et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF2O/c16-10-2-3-13(14(19)7-10)15(20)4-1-9-5-11(17)8-12(18)6-9/h2-3,5-8H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNHRSIXCPHHPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644968 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898751-08-1 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

